molecular formula C12H19F2N2NaO4 B6217095 sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate CAS No. 2742657-90-3

sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate

Cat. No.: B6217095
CAS No.: 2742657-90-3
M. Wt: 316.3
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Description

Sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate is a chemical compound with a complex structure that includes a piperazine ring, a tert-butoxycarbonyl group, and difluoropropanoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with a tert-butoxycarbonyl group. The difluoropropanoate moiety is introduced through a series of reactions that may include halogenation and subsequent nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the difluoropropanoate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the difluoropropanoate group with other functional groups.

Scientific Research Applications

Sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate involves its interaction with specific molecular targets. The piperazine ring and difluoropropanoate group are key to its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propanoic acid
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate is unique due to the presence of the difluoropropanoate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where fluorinated compounds are desired for their stability and bioactivity .

Properties

CAS No.

2742657-90-3

Molecular Formula

C12H19F2N2NaO4

Molecular Weight

316.3

Purity

95

Origin of Product

United States

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